2-Chloro-N-(4-piperidinyl)acetamide hydrochloride

Beschreibung

Systematic IUPAC Nomenclature and Structural Representation

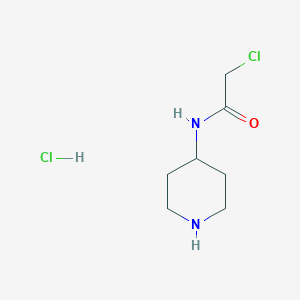

The systematic IUPAC name for 2-chloro-N-(4-piperidinyl)acetamide hydrochloride is derived from its structural components. The parent chain is acetamide, a two-carbon chain with a carbonyl group (C=O) and an amine (-NH-) functional group. A chlorine substituent is located at the second carbon of the acetamide backbone, yielding the prefix "2-chloro." The amine group is bonded to the piperidin-4-yl moiety, a six-membered saturated ring containing five methylene (-CH$$_2$$-) groups and one secondary amine (-NH-) at the fourth position. The hydrochloride suffix indicates the compound exists as a salt formed via protonation of the piperidine nitrogen by hydrochloric acid (HCl).

The structural formula is represented as C$$7$$H$${14}$$Cl$$2$$N$$2$$O , with the following connectivity:

- A piperidine ring (C$$5$$H$${10}$$N) substituted at the 4-position by an acetamide group (-NH-C(=O)-CH$$_2$$Cl).

- A chloride ion (Cl$$^-$$) counterion associated with the protonated piperidine nitrogen.

The SMILES notation O=C(NC1CCNCC1)CCl.[H]Cl encapsulates this structure, highlighting the acetamide’s carbonyl group (O=C), the chloroethyl chain (CCl), and the protonated piperidine ring (NC1CCNCC1).

CAS Registry Number and Alternative Chemical Designations

The Chemical Abstracts Service (CAS) Registry Number for this compound is 1220020-54-1 . This identifier is critical for unambiguous differentiation from structurally similar compounds. Alternative designations include:

- 2-Chloro-N-piperidin-4-ylacetamide hydrochloride (emphasizing the piperidine substitution pattern).

- AKOS015846400 (a vendor-specific catalog identifier).

- MFCD13559703 (MDL number referencing its chemical database entry).

The free base form, lacking the hydrochloride counterion, is named 2-chloro-N-(piperidin-4-yl)acetamide (CAS: 53409122). This distinction is vital for specifying the protonation state in synthetic or analytical contexts.

Molecular Formula and Weight Analysis

The molecular formula C$$7$$H$${14}$$Cl$$2$$N$$2$$O reflects the compound’s composition:

| Component | Quantity |

|---|---|

| Carbon (C) | 7 atoms |

| Hydrogen (H) | 14 atoms |

| Chlorine (Cl) | 2 atoms |

| Nitrogen (N) | 2 atoms |

| Oxygen (O) | 1 atom |

The molecular weight is 213.11 g/mol , calculated as follows:

- Carbon: $$7 \times 12.01 = 84.07\ \text{g/mol}$$

- Hydrogen: $$14 \times 1.008 = 14.11\ \text{g/mol}$$

- Chlorine: $$2 \times 35.45 = 70.90\ \text{g/mol}$$

- Nitrogen: $$2 \times 14.01 = 28.02\ \text{g/mol}$$

- Oxygen: $$1 \times 16.00 = 16.00\ \text{g/mol}$$

- Total : $$84.07 + 14.11 + 70.90 + 28.02 + 16.00 = 213.10\ \text{g/mol}$$.

Minor discrepancies in reported molecular weights (e.g., 213.10 vs. 213.11 g/mol) arise from rounding differences in atomic mass values.

Salt Formation and Protonation State Considerations

This compound is synthesized by reacting the free base 2-chloro-N-(piperidin-4-yl)acetamide with hydrochloric acid. The piperidine nitrogen (pKa ~11) undergoes protonation in acidic conditions, forming a stable ammonium-chloride ion pair. This salt enhances the compound’s solubility in polar solvents and stabilizes it against degradation during storage.

In the solid state, the protonated piperidinium ion ($$\text{C}5\text{H}{11}\text{N}^+$$) and chloride counterion ($$\text{Cl}^-$$) form a crystalline lattice via ionic interactions. The acetamide moiety remains neutral, with the chlorine atom on the ethyl chain unaffected by protonation. This dual functionality—basic piperidine and neutral acetamide—enables diverse reactivity in organic synthesis, particularly in nucleophilic substitution reactions targeting the chloroethyl group.

Eigenschaften

IUPAC Name |

2-chloro-N-piperidin-4-ylacetamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13ClN2O.ClH/c8-5-7(11)10-6-1-3-9-4-2-6;/h6,9H,1-5H2,(H,10,11);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBUAUQPVXPUZPX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1NC(=O)CCl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

General Synthetic Strategy

The core synthetic approach to 2-Chloro-N-(4-piperidinyl)acetamide hydrochloride typically involves the acylation of a piperidine derivative with chloroacetyl chloride. This reaction forms the acetamide linkage while introducing the chloro substituent at the alpha position relative to the amide carbonyl.

- Starting material: 4-piperidinylamine or its salt form.

- Acylating agent: Chloroacetyl chloride.

- Base: Triethylamine or similar organic base to neutralize hydrochloric acid formed during the reaction.

- Solvent: Anhydrous, inert solvents such as dichloromethane (DCM) or tetrahydrofuran (THF).

- Temperature control: Low temperatures (0–5 °C) to moderate the exothermic acylation reaction.

This method is a classic acylation reaction of an amine with an acid chloride, yielding the desired acetamide hydrochloride salt upon work-up.

Detailed Reaction Conditions and Mechanism

| Step | Reagents/Conditions | Purpose/Notes |

|---|---|---|

| Amine preparation | 4-piperidinylamine, purified and dried | Ensures reactivity and prevents side reactions |

| Acylation | Chloroacetyl chloride, triethylamine, DCM | Formation of amide bond via nucleophilic acyl substitution |

| Temperature | 0–5 °C during addition, then room temperature | Controls reaction rate and minimizes by-products |

| Reaction time | 1–3 hours | Sufficient for complete conversion |

| Work-up | Aqueous quench, extraction, drying | Isolates product as hydrochloride salt |

| Purification | Recrystallization from suitable solvents | Improves purity and yield |

Mechanistic overview: The lone pair on the piperidine nitrogen attacks the electrophilic carbonyl carbon of chloroacetyl chloride, forming a tetrahedral intermediate. Chloride ion is displaced, resulting in the acetamide bond formation. The triethylamine scavenges the released HCl, preventing protonation of the amine and side reactions.

Industrial Scale Considerations

Industrial production of this compound involves scaling the laboratory procedure with optimizations:

- Continuous flow reactors: Enhance heat dissipation and reaction control.

- Solvent recycling: To reduce waste and cost.

- Automated temperature control: To maintain consistent product quality.

- Use of anhydrous conditions: To prevent hydrolysis of chloroacetyl chloride.

- Optimization of molar ratios: Typically, a slight excess of chloroacetyl chloride ensures complete amine conversion.

These optimizations lead to improved yields, reproducibility, and safety in large-scale synthesis.

Research Findings and Variations

Research literature on structurally related compounds (e.g., 2-Chloro-N-(4-pyrrolidin-1-ylmethyl-phenyl)acetamide) confirms the robustness of this acylation method with minor variations depending on the amine substituent and desired salt form.

- Base selection: Triethylamine is preferred for its solubility and efficiency, but inorganic bases like potassium carbonate can be used in some protocols.

- Solvent choice: Dichloromethane is common, but alternatives like acetonitrile or ethyl acetate may be employed.

- Temperature: Maintaining low temperature during addition reduces side reactions such as polymerization or over-acylation.

- Isolation: The hydrochloride salt form is often isolated by acidifying the reaction mixture or by direct crystallization from solvents.

Data Table Summarizing Preparation Parameters

| Parameter | Typical Value/Range | Comments |

|---|---|---|

| Starting amine | 4-piperidinylamine | Purity > 98% preferred |

| Acylating agent | Chloroacetyl chloride | Slight molar excess (1.05 eq) |

| Base | Triethylamine | Equimolar to acid chloride |

| Solvent | Dichloromethane | Anhydrous preferred |

| Temperature | 0–5 °C (addition), then RT | Controls reaction exotherm |

| Reaction time | 1–3 hours | Monitored by TLC or HPLC |

| Yield | 75–90% | Dependent on scale and purification |

| Purification method | Recrystallization | From ethanol or ethyl acetate |

| Product form | Hydrochloride salt | Stable, crystalline solid |

Summary of Key Research Insights

- The acylation of 4-piperidinylamine with chloroacetyl chloride under basic conditions is the established route to this compound.

- Reaction control by temperature and stoichiometry is critical to minimize side products.

- The hydrochloride salt form is favored for stability and ease of handling.

- Industrial methods incorporate continuous flow and solvent recycling to increase efficiency.

- Related research on analogous compounds supports the reliability of this synthetic approach and provides spectral and analytical data confirming product identity and purity.

This detailed analysis consolidates the preparation methods of this compound, highlighting the acylation reaction with chloroacetyl chloride, optimal reaction conditions, industrial scale-up considerations, and supporting research findings. This synthesis is well-established, reproducible, and adaptable for both laboratory and industrial production.

Analyse Chemischer Reaktionen

Types of Reactions

2-Chloro-N-(4-piperidinyl)acetamide hydrochloride can undergo various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted by other nucleophiles, such as amines or thiols, leading to the formation of new derivatives.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.

Hydrolysis: The amide bond can be hydrolyzed in the presence of acids or bases to produce corresponding carboxylic acids and amines.

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Conditions typically involve the use of solvents like dichloromethane or ethanol and may require heating.

Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride are used under controlled conditions.

Hydrolysis: Acidic or basic conditions, often using hydrochloric acid or sodium hydroxide, are employed.

Major Products Formed

Substitution Reactions: New derivatives with different functional groups replacing the chloro group.

Oxidation and Reduction Reactions: Various oxidized or reduced forms of the compound.

Hydrolysis: Corresponding carboxylic acids and amines.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

The compound is primarily studied for its potential as a pharmacological agent. Research indicates that derivatives of piperidine, including 2-Chloro-N-(4-piperidinyl)acetamide hydrochloride, exhibit various biological activities:

- Calcium Channel Modulation : Some studies suggest that piperidine derivatives can act as calcium channel blockers, which may be beneficial in treating conditions characterized by abnormal calcium activity .

- Antimicrobial Properties : The compound has shown promise in antimicrobial assays, indicating potential applications in developing new antibiotics .

Research into the biological activities of this compound has revealed several noteworthy findings:

- Antiviral and Anticancer Activities : Compounds with acetamide linkages have been associated with antiviral and anticancer properties. This suggests that this compound may be explored further for these therapeutic areas .

- Anti-inflammatory Effects : The compound's structural features may confer anti-inflammatory properties, making it a candidate for developing treatments for inflammatory diseases .

Case Studies and Research Findings

Several studies have documented the applications of this compound:

- A study published in ACS Omega explored the synthesis of novel compounds based on this structure, demonstrating its utility as a precursor in creating hybrid molecules with enhanced biological activity .

- Another investigation highlighted its role in synthesizing thieno[2,3-b]pyridine derivatives, which are known for their diverse pharmacological profiles, including anticancer and anti-inflammatory activities .

Data Table: Summary of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Medicinal Chemistry | Potential pharmacological agent | Calcium channel modulation |

| Antimicrobial Studies | Antimicrobial activity | Effective against certain bacterial strains |

| Antiviral Research | Potential antiviral properties | Promising results in preliminary assays |

| Anti-inflammatory Effects | Possible anti-inflammatory properties | Mechanism under investigation |

Wirkmechanismus

The mechanism of action of 2-Chloro-N-(4-piperidinyl)acetamide hydrochloride involves its interaction with specific molecular targets. The chloroacetamide group can react with nucleophilic sites on proteins or enzymes, leading to the inhibition of their activity. This interaction can disrupt various biochemical pathways, resulting in the compound’s observed biological effects.

Vergleich Mit ähnlichen Verbindungen

Structural Comparison with Analogous Chloroacetamides

Key structural variations among chloroacetamides include substitutions on the aromatic/heterocyclic ring and modifications to the amine moiety. Below is a comparative analysis:

Key Observations :

- Aromatic Substitutions: Electron-withdrawing groups (e.g., cyano in ) increase polarity, affecting solubility and reactivity. Methyl groups (e.g., ) enhance hydrophobicity and crystal packing.

- Agricultural vs. Pharmaceutical Use : Pesticides like alachlor prioritize lipophilicity for membrane penetration, while pharmaceutical analogs (e.g., ) balance solubility and target affinity.

Impact of Substituents on Physicochemical Properties

- Piperidine vs.

- Chlorine Position : The chlorine on the acetyl group (common in all compounds) enhances electrophilicity, facilitating nucleophilic substitution reactions critical in prodrug activation .

- Heterocyclic vs. Aromatic Rings : Thiazole-containing compounds (e.g., ) exhibit higher dipole moments than phenyl derivatives, influencing solubility in polar solvents.

Biologische Aktivität

2-Chloro-N-(4-piperidinyl)acetamide hydrochloride is a chemical compound that has garnered attention in pharmacological research due to its structural features and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, research findings, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C10H13ClN2O

- Molecular Weight : Approximately 218.68 g/mol

- Functional Groups : The compound contains a chloro group, a piperidine moiety, and an acetamide functional group, which contribute to its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, particularly in the central nervous system (CNS). The chloroacetamide group can react with nucleophilic sites on proteins or enzymes, leading to inhibition of their activity. This interaction may disrupt several biochemical pathways, resulting in various observed biological effects.

1. Neuropharmacological Effects

Research indicates that this compound may influence neurotransmitter systems, suggesting potential applications in treating neurological disorders. The piperidine ring is known for its ability to interact with neurotransmitter receptors, which can modulate synaptic transmission and behavioral outcomes.

2. Antimicrobial Properties

The compound has been studied for its antimicrobial activity. Preliminary investigations suggest that it exhibits significant potential against various microbial strains, although detailed studies are still required to establish the efficacy and mechanism of action.

3. Anticancer Activity

Recent studies have indicated that derivatives of compounds similar to this compound show promising anticancer properties. For instance, related piperidine derivatives have demonstrated selective cytotoxicity against cancer cell lines .

Case Studies and Research Findings

Comparative Analysis with Similar Compounds

This compound shares structural similarities with other piperidine-based compounds that have shown biological activity. These similarities may influence their pharmacological profiles:

| Compound Name | Structure Similarities | Biological Activity |

|---|---|---|

| Fentanyl | Piperidine ring | Analgesic properties |

| Bamipine | Piperidine ring | H1-antihistamine |

| Other Piperidine Derivatives | Various substitutions on piperidine | Antimicrobial and anticancer activities |

Q & A

Q. Q1. What are the common synthetic routes for 2-Chloro-N-(4-piperidinyl)acetamide hydrochloride, and how can purity be optimized?

Methodological Answer:

- Stepwise Synthesis : The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, reacting 4-aminopiperidine with chloroacetyl chloride in a polar aprotic solvent (e.g., DMF) under inert conditions, followed by HCl salt formation .

- Purity Optimization : Use column chromatography (silica gel, eluent: CHCl₃/MeOH gradient) or recrystallization (ethanol/water) to isolate high-purity product. Monitor purity via HPLC (C18 column, 0.1% TFA in H₂O/MeCN mobile phase) .

Q. Q2. Which spectroscopic techniques are most reliable for characterizing this compound?

Methodological Answer:

- ¹H/¹³C NMR : Confirm the piperidinyl NH (δ 3.1–3.5 ppm) and acetamide carbonyl (δ 170–175 ppm). Use DMSO-d₆ as a solvent to resolve exchangeable protons .

- Mass Spectrometry : ESI-MS in positive ion mode should show [M+H]⁺ at m/z 221.1 (base compound) and 257.5 (hydrochloride adduct) .

Advanced Mechanistic and Design Questions

Q. Q3. How does steric hindrance at the piperidinyl nitrogen impact reaction yields in derivative synthesis?

Methodological Answer:

- Steric Analysis : Substituents on the piperidine ring (e.g., 1-methyl or 1-benzyl groups) reduce nucleophilicity, lowering yields in subsequent alkylation. Optimize using bulky bases (e.g., DIPEA) to deprotonate the amine without side reactions .

- Case Study : Derivatives with 1-methylpiperidinyl groups showed 15% lower yields compared to unsubstituted analogs in acylation reactions .

Q. Q4. How can computational modeling guide the design of analogs with enhanced bioactivity?

Methodological Answer:

- Docking Studies : Use software like AutoDock Vina to predict binding affinities to target receptors (e.g., dopamine or serotonin receptors). Focus on optimizing the chloroacetamide moiety for hydrogen bonding .

- DFT Calculations : Analyze electron density maps to prioritize substituents that stabilize transition states in nucleophilic reactions .

Data Contradictions and Validation

Q. Q5. How should researchers resolve discrepancies in reported solubility profiles across literature sources?

Methodological Answer:

- Experimental Validation : Perform saturation solubility tests in buffered solutions (pH 1–7.4) at 25°C. Compare with literature using standardized protocols (e.g., shake-flask method) .

- Contradiction Example : Some studies report water solubility >10 mg/mL, while others note limited solubility (<1 mg/mL) due to hydrochloride salt dissociation kinetics .

Q. Q6. Why do toxicity studies report conflicting results for this compound, and how can these be addressed?

Methodological Answer:

- Source Analysis : Differences may arise from impurity profiles (e.g., residual solvents or unreacted 4-aminopiperidine). Conduct LC-MS to quantify impurities and correlate with toxicity assays (e.g., MTT on HEK293 cells) .

- Mitigation : Reproduce studies using batches purified to >98% (HPLC) and standardize cell lines/culture conditions .

Application-Focused Research

Q. Q7. What strategies are effective for incorporating this compound into polymer-based drug delivery systems?

Methodological Answer:

- Encapsulation : Use PLGA nanoparticles (oil-in-water emulsion) with a drug:polymer ratio of 1:10. Optimize using dynamic light scattering (DLS) for size (<200 nm) and PDI (<0.2) .

- Release Kinetics : Monitor via dialysis (PBS pH 7.4, 37°C) over 72 hours; fit data to Higuchi model to assess diffusion-controlled release .

Q. Q8. How can reaction conditions be tuned to minimize by-products in large-scale synthesis?

Methodological Answer:

- Process Optimization : Use flow chemistry with residence time <2 minutes to prevent over-alkylation. Maintain temperature at 0–5°C to suppress HCl-mediated degradation .

- By-Product Identification : Common by-products include bis-acylated piperidine (detected via LC-MS at m/z 325.2). Add scavengers (e.g., triethylamine) to quench excess chloroacetyl chloride .

Methodological Innovation

Q. Q9. What advanced statistical methods are suitable for analyzing structure-activity relationships (SAR) in derivatives?

Methodological Answer:

- Multivariate Analysis : Apply partial least squares regression (PLSR) to correlate molecular descriptors (e.g., ClogP, polar surface area) with IC₅₀ values from enzyme inhibition assays .

- Machine Learning : Train random forest models on PubChem datasets to predict metabolic stability .

Citations:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.